![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

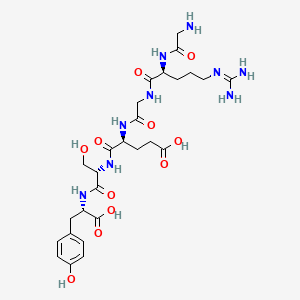

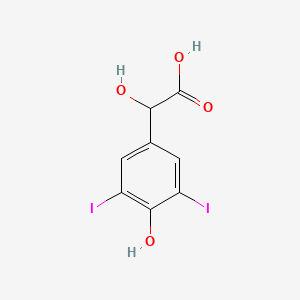

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI), also known as BCPE, is a bicyclic compound that has gained attention due to its potential as a building block for drug discovery. This compound has been studied for its unique chemical properties and has shown promise in various scientific research applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The study on bromophenol derivatives with cyclopropyl moiety demonstrated the synthesis of compounds from the reaction of methyl isoeugenol with ethyl diazoacetate. This research contributed to the understanding of cyclopropane ring-opening reactions and the development of new compounds with potential inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Plant Biology and Agronomy

Research on 1-aminocyclopropane-1-carboxylic acid (ACC) , a structural analog to the compound of interest, has provided insights into its role as an ethylene precursor in plants. ACC's involvement in plant development, stress responses, and its transport and metabolism within plant systems have been extensively studied, illustrating the complex regulation of ethylene biosynthesis and its significant impact on agricultural practices (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Reactions and Biochemistry

The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the chemical versatility and potential applications of cyclopropane derivatives in creating new polymeric materials with desirable properties. Such studies pave the way for innovations in materials science and engineering (Drujon et al., 1993).

Environmental and Stress Physiology

The work on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of leveraging microbial interactions to enhance plant growth under stress conditions, offering strategies for improving crop resilience to drought and salt stress. This research suggests practical agronomic applications in enhancing bioethanol production, emphasizing the interconnectedness of microbial processes and plant physiology in sustainable agriculture (Tiwari et al., 2018).

properties

CAS RN |

144072-15-1 |

|---|---|

Product Name |

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.209 |

IUPAC Name |

ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |

InChI Key |

PSFHNXQFRCLLFX-JGVFFNPUSA-N |

SMILES |

CCOC(=O)C1CC1C2CC2 |

synonyms |

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)